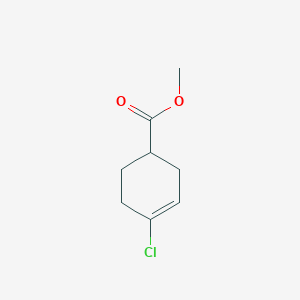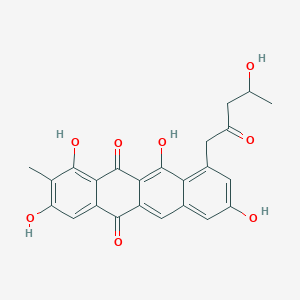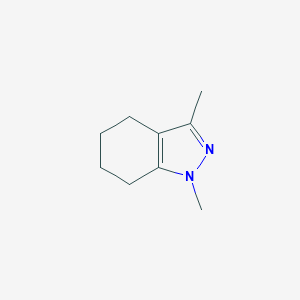![molecular formula C8H11NS B121599 3-[(Thiophen-2-yl)methyl]azetidine CAS No. 937614-36-3](/img/structure/B121599.png)
3-[(Thiophen-2-yl)methyl]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[(Thiophen-2-yl)methyl]azetidine" is a derivative of azetidine, a four-membered nitrogen-containing ring, which is of significant interest in medicinal chemistry due to its structural similarity to piperidine and its potential as a bioisostere. The thiophen-2-yl group attached to the azetidine ring suggests potential for increased aromatic interaction and possibly enhanced pharmacokinetic properties, making it a valuable moiety in drug discovery .
Synthesis Analysis
The synthesis of azetidine derivatives can involve multiple steps, including cyclization and protection/deprotection strategies. For example, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres involves cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide . Another synthesis route for an azetidine derivative, specifically 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, includes a Stille coupling reaction followed by deprotection using trifluoroacetic acid (TFA) . These methods highlight the versatility and complexity of synthesizing azetidine derivatives for potential therapeutic applications.
Molecular Structure Analysis
X-ray diffraction studies are often employed to determine the molecular structure of azetidine derivatives. For instance, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was investigated using X-ray diffraction, revealing its crystallization in a monoclinic system . Such structural analyses are crucial for understanding the conformational properties of these molecules, which can influence their biological activity.
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions, which are essential for their functionalization and potential biological activity. The synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from l-(+)-methionine involves a three-step, one-pot construction of the chiral azetidine ring . This compound was further evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating the utility of azetidine derivatives in asymmetric synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride involved characterizing the intermediates and product by melting point, IR, 1H NMR, and MS techniques, indicating the importance of these properties in assessing the purity and suitability for industrialization . Additionally, the evaluation of antibacterial and antifungal activities of azetidine derivatives, such as those derived from chalcone, underscores the significance of these properties in the development of novel antimicrobial agents .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
The derivative of 3-[(Thiophen-2-yl)methyl]azetidine, specifically 3-chloro-1-[4-(4-methyl-phenyl)-6-thiophen-2-yl-pyrimidin-2-yl]-4-(substituted-phenyl)-azetidin-2-ones, shows promise in the realm of antimicrobial agents. These analogues, synthesized from various treatments of a base thiophene compound, have exhibited significant antibacterial and antifungal activities, targeting strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungi like Candida albicans and Aspergillus species. The development of these compounds introduces a novel class of antimicrobial agents with potential therapeutic applications (Patel & Patel, 2017).
Anticancer Agents
Another significant application of derivatives of 3-[(Thiophen-2-yl)methyl]azetidine is in the realm of cancer therapy. Compounds such as 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide have been synthesized and evaluated for their anticancer activity against a range of human cancer cell lines. The potency of these compounds against various cancer cell lines, including lung, prostate, breast, liver, colon, ovarian, skin, brain, and kidney cancer, indicates their potential as novel antitumor agents. The pharmacophoric features and molecular docking studies have confirmed the potentialities of these compounds to be VEGFR-2 inhibitors, a critical target in cancer therapy. Additionally, in silico ADMET prediction indicated drug-like properties, low adverse effects, and toxicity, suggesting their promise in drug development (Parmar et al., 2021).
Chemical Synthesis and Drug Design
3-[(Thiophen-2-yl)methyl]azetidine and its derivatives are also pivotal in chemical synthesis and drug design. For instance, they are used in the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, showcasing a methodology with industrial potential due to its mild conditions, high purity, and suitability for large-scale production. Such compounds are integral in the synthesis of other complex molecules, further indicating their utility in the pharmaceutical industry and the broader field of chemical synthesis (Zhang Zhi-bao, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(thiophen-2-ylmethyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-8(10-3-1)4-7-5-9-6-7/h1-3,7,9H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYZPEIAOBGEDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588387 |
Source


|
| Record name | 3-[(Thiophen-2-yl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Thiophen-2-yl)methyl]azetidine | |
CAS RN |
937614-36-3 |
Source


|
| Record name | 3-[(Thiophen-2-yl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

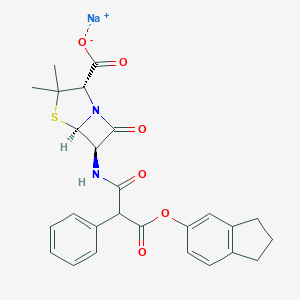


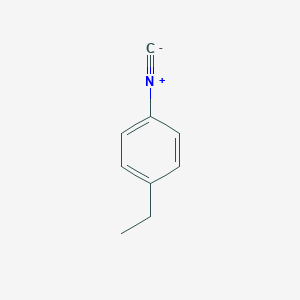
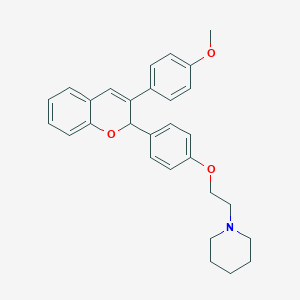
![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)
![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)
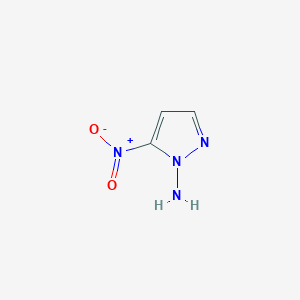
![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)
![Ethyl 1,5-dithiaspiro[5.5]undecane-9-carboxylate](/img/structure/B121541.png)
